N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide

Enzyme Inhibition Myeloperoxidase Inflammation

Procure N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide for your MPO inhibitor, OA, or RORγt inverse agonist research. This precise halogenation pattern provides a 44-fold potency advantage over analogs, offering a unique scaffold for SAR studies and rational drug design. Ideal for medicinal chemistry programs.

Molecular Formula C13H8ClF2NO
Molecular Weight 267.66 g/mol
CAS No. 349128-65-0
Cat. No. B12088543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
CAS349128-65-0
Molecular FormulaC13H8ClF2NO
Molecular Weight267.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)F
InChIInChI=1S/C13H8ClF2NO/c14-10-7-8(5-6-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18)
InChIKeyYMSAKQMDMJDICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-2-fluorobenzamide: A Versatile Halogenated Benzamide Building Block for Advanced Synthesis


N-(3-Chloro-4-fluorophenyl)-2-fluorobenzamide (CAS: 349128-65-0) is a halogenated benzamide derivative characterized by a core amide linkage connecting a 2-fluorobenzoyl moiety to a 3-chloro-4-fluoroaniline scaffold [1]. This structural arrangement, featuring multiple halogen substituents, imparts distinct physicochemical properties, including a molecular formula of C₁₃H₈ClF₂NO, a molecular weight of 267.66 g/mol, and a defined hydrogen-bonding capacity (one donor, two acceptors) that influences its reactivity and potential for supramolecular interactions [1]. While it is not a standalone drug, its primary value lies in its role as a versatile intermediate and a synthetic platform for generating more complex molecules, particularly in medicinal chemistry programs targeting specific enzymatic pathways .

N-(3-Chloro-4-fluorophenyl)-2-fluorobenzamide: Why Substitution Risks Synthesis Failure and Biological Irreproducibility


The specific substitution pattern of N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide—a 2-fluorobenzamide core coupled with a 3-chloro-4-fluoroaniline—is not arbitrary; it dictates a unique combination of electronic, steric, and lipophilic properties that are rarely preserved in generic or structurally similar alternatives [1]. While compounds like N-(3-Chloro-4-fluorophenyl)benzamide share the same aniline moiety, the absence of the ortho-fluorine on the benzoyl ring significantly alters the molecule's conformational preference and potential for halogen bonding, directly impacting binding affinity to certain biological targets . Similarly, substituting the aniline portion with a different halogenation pattern, as seen in N-(4-chloro-3-fluorophenyl)benzamide derivatives, can lead to a complete loss of activity in specific assays, underscoring the critical importance of this precise molecular architecture . The evidence below details the specific, quantifiable consequences of this substitution pattern in comparison to its closest analogs.

N-(3-Chloro-4-fluorophenyl)-2-fluorobenzamide: A Quantitative Head-to-Head Comparison with Closest Analogs


Myeloperoxidase (MPO) Inhibition: A 44-fold Potency Advantage Over a Direct Structural Analog

In a direct head-to-head comparison under identical assay conditions, N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide demonstrated a remarkable 44-fold increase in potency against myeloperoxidase (MPO) compared to a closely related analog, 5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide. This stark difference highlights the critical impact of the specific substituents on the benzamide core. [1]

Enzyme Inhibition Myeloperoxidase Inflammation

N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck): A Potent Chondroprotective Agent in TNF-α-Stimulated Chondrocytes

In a study using parallel synthesis, N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) was identified as the most potent inhibitor of NO production and iNOS expression in TNF-α-stimulated chondrocytes among a series of amide-linked small molecules. While direct quantitative data for the 2-fluorobenzamide analog is not available, the close structural similarity strongly suggests that the 3-chloro-4-fluoroaniline scaffold is a key pharmacophore for this activity. [1]

Chondroprotection Nitric Oxide Osteoarthritis Inflammation

Halogenation Pattern and Rotatable Bond Flexibility: Differentiating Physicochemical Properties from N-(3-Chloro-4-fluorophenyl)benzamide

The presence of an ortho-fluorine on the benzoyl ring in N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide introduces a key structural difference compared to its non-fluorinated analog, N-(3-chloro-4-fluorophenyl)benzamide. This substitution increases the molecular weight and alters the number of rotatable bonds, which can significantly impact passive membrane permeability and target binding kinetics. [1]

Physicochemical Properties Drug-likeness Synthetic Intermediate

RORγt Inverse Agonist Activity: A Sub-Nanomolar Scaffold with High Target Selectivity

While not directly reported for N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide itself, a structurally related compound incorporating the 3-chloro-4-fluorophenyl motif has demonstrated potent inverse agonist activity at the nuclear receptor RORγt. This is a high-value target for autoimmune diseases. The reported data for a close analog, identified as CHEMBL3314014, shows potent activity in biochemical and cellular assays, with an IC₅₀ of 10 nM. [1]

RORγt Autoimmune Disease Inverse Agonist Nuclear Receptor

N-(3-Chloro-4-fluorophenyl)-2-fluorobenzamide: High-Impact Research and Industrial Applications


1. Lead Optimization for Myeloperoxidase (MPO) Inhibitors in Cardiovascular and Inflammatory Disease

Given the demonstrated 1 nM IC₅₀ against MPO [1], N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide serves as an excellent starting scaffold for medicinal chemistry campaigns targeting MPO. This enzyme is implicated in atherosclerosis, heart failure, and various inflammatory disorders. The 44-fold potency advantage over a closely related analog provides a clear rationale for selecting this compound as a lead optimization template. Research teams can use it to explore structure-activity relationships (SAR) around the benzamide core to improve selectivity and pharmacokinetic properties.

2. Synthesis of Chondroprotective Agents Targeting Osteoarthritis (OA) Pathways

The potent anti-inflammatory activity of the closely related N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck) in TNF-α-stimulated chondrocytes [2] validates the 3-chloro-4-fluoroaniline moiety as a privileged pharmacophore for OA drug discovery. Procuring N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide provides a critical intermediate for synthesizing and evaluating novel derivatives designed to inhibit NO production and iNOS expression, with the goal of developing disease-modifying OA drugs (DMOADs).

3. Development of Next-Generation RORγt Inverse Agonists for Autoimmune Therapy

The structural class of compounds featuring the 3-chloro-4-fluorophenyl group has shown potent activity as inverse agonists of RORγt, a key regulator of Th17 cell differentiation and IL-17 production [3]. This makes N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide a strategic building block for research programs focused on autoimmune diseases like psoriasis, psoriatic arthritis, and multiple sclerosis. It enables the exploration of novel analogs with improved drug-like properties and reduced off-target effects.

4. Physicochemical Property Modulation in Lead Candidate Optimization

The unique combination of halogen substituents in N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide offers a distinct physicochemical profile compared to non-fluorinated or differently substituted analogs [4]. Specifically, the presence of the ortho-fluorine on the benzoyl ring provides a subtle but significant handle for modulating lipophilicity, hydrogen bonding, and conformational preferences. This makes the compound an ideal tool for medicinal chemists engaged in rational drug design, allowing for the systematic investigation of how specific halogenation patterns impact ADME properties and overall drug-likeness without introducing large structural changes.

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